Structural Differentiation: Piperazine vs. Piperidine at the Pyridazine 6-Position Drives Divergent Physicochemical Profiles
6-(Piperazin-1-yl)-N-(p-tolyl)pyridazin-3-amine contains a piperazine ring at the pyridazine 6-position, contributing two hydrogen-bond donors (calculated H_Donors = 2 ) and two hydrogen-bond acceptors from the piperazine nitrogens. In contrast, a piperidine-substituted analog (6-(piperidin-1-yl)-N-(p-tolyl)pyridazin-3-amine) would present zero hydrogen-bond donors from the saturated 6-membered ring, and a morpholino analog presents no ionizable secondary amine. The piperazine NH provides a site for salt formation (e.g., hydrochloride salts) that is structurally absent in piperidine or morpholino congeners. This directly impacts aqueous solubility and formulation flexibility: the piperazine moiety enables pH-dependent solubility modulation that the piperidine analog cannot achieve without additional structural modification . The topological polar surface area (TPSA) is calculated as 53.08 Ų , within the favorable range for oral bioavailability and CNS penetration.
| Evidence Dimension | Hydrogen-bond donor count from 6-position heterocycle |
|---|---|
| Target Compound Data | 2 H-bond donors (piperazine NH) |
| Comparator Or Baseline | 6-(Piperidin-1-yl)-N-(p-tolyl)pyridazin-3-amine: 0 H-bond donors from 6-position ring; 6-Morpholino analog: 0 H-bond donors, no ionizable secondary amine |
| Quantified Difference | Target compound: 2 H-bond donors vs. 0 for piperidine/morpholino analogs |
| Conditions | Calculated molecular properties from SMILES; TPSA = 53.08 Ų, LogP = 1.94 |
Why This Matters
The piperazine NH enables salt formation for solubility optimization and provides an additional hydrogen-bonding anchor point for target engagement, which the piperidine and morpholino analogs lack.
